molecular formula C21H20N2O3 B12040331 4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12040331
M. Wt: 348.4 g/mol
InChI Key: XMLCIFCWWZKFIX-UHFFFAOYSA-N
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Description

6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in fluid and electrolyte balance. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may influence the function of renal transporters and ion channels .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid and its various anilide derivatives . Compared to these compounds, 6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits unique structural features that may contribute to its distinct pharmacological profile. Its phenylpropyl group, for instance, may enhance its binding affinity to specific molecular targets, thereby increasing its potency and efficacy .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-(3-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C21H20N2O3/c24-19-16-10-4-9-15-11-13-23(18(15)16)21(26)17(19)20(25)22-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,24H,5,8,11-13H2,(H,22,25)

InChI Key

XMLCIFCWWZKFIX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCCCC4=CC=CC=C4)O

Origin of Product

United States

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